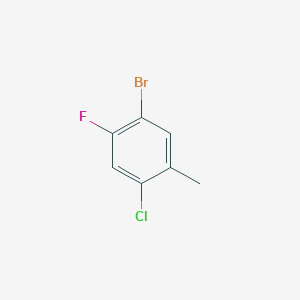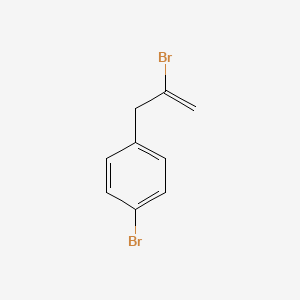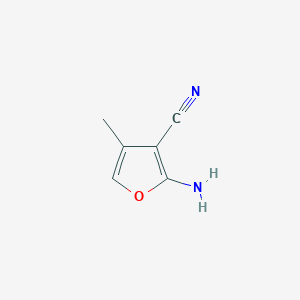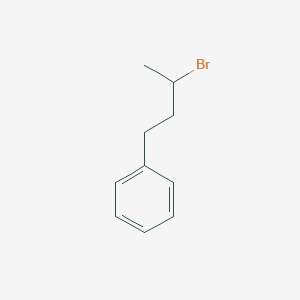
Benzoyltrifluormethansulfonat
Übersicht
Beschreibung
Benzoyl Trifluoromethanesulfonate is a useful research compound. Its molecular formula is C8H5F3O4S and its molecular weight is 254.18 g/mol. The purity is usually 95%.
The exact mass of the compound Benzoyl Trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzoyl Trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoyl Trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Benzoylierungsmittel
Benzoyltrifluormethansulfonat (BzOTf) ist ein hochwirksames Benzoylierungsmittel . Es wird in Reaktionen mit einer Vielzahl von Alkoholen verwendet, darunter auch solche mit sterisch gehinderten sekundären und tertiären Hydroxygruppen, mit phenolischen Verbindungen und mit 1,2-Diolen bei niedrigen Temperaturen, um die entsprechenden Benzoate in hoher Ausbeute zu liefern .
Synthetische organische Chemie
This compound wird in der synthetischen organischen Chemie verwendet . Es wird aufgrund seiner Reaktivität und Selektivität bei der Synthese verschiedener organischer Verbindungen verwendet .
Sulfonsäurederivate
Es wird bei der Synthese von Sulfonsäurederivaten verwendet . Sulfonsäurederivate sind aufgrund ihrer starken Säure und ihrer guten Löslichkeit in Wasser und organischen Lösungsmitteln in einer Vielzahl von chemischen Reaktionen wichtig .
Schutz- & Derivatisierungsreagenzien
This compound wird als Schutz- und Derivatisierungsreagenz verwendet . Es wird verwendet, um funktionelle Gruppen in organischen Molekülen während chemischer Reaktionen zu schützen, und als Derivatisierungsreagenz, um die chemische Struktur von Verbindungen zu modifizieren .
Hocheffiziente Acylierungen
Die Forschung zu this compound konzentrierte sich auf die Bestimmung seines optimalen Anteils für hocheffiziente Acylierungen . Acylierung ist ein Prozess, der eine Acylgruppe in ein Molekül einführt .
Erweiterung der Nutzung einer Vielzahl von Substraten
This compound trägt zu neuen Synthesewegen und der umfassenden Untersuchung geeigneter Reaktionsbedingungen bei, um seine Anwendungsexploitation zu optimieren . Dies erweitert die Nutzung einer Vielzahl von Substraten .
Wirkmechanismus
Target of Action
Benzoyl Trifluoromethanesulfonate (BzOTf) primarily targets a variety of alcohols, including some with sterically hindered secondary and tertiary hydroxy groups, phenolic compounds, and 1,2-diols . These targets play a crucial role in various biochemical reactions, particularly in the process of esterification.
Mode of Action
BzOTf acts as a highly efficient benzoylating agent . It interacts with its targets by reacting with them under mild conditions to provide the corresponding benzoates in high yield . This interaction results in the benzoylation of the target molecules, which can significantly alter their chemical properties and reactivity.
Biochemical Pathways
The primary biochemical pathway affected by BzOTf is the benzoylation of alcohols and phenolic compounds . This process involves the transfer of a benzoyl group from BzOTf to the hydroxyl group of the target molecule, resulting in the formation of a benzoate ester. The downstream effects of this pathway can vary depending on the specific target molecule, but generally involve changes in the target’s reactivity and potential participation in further biochemical reactions.
Result of Action
The primary molecular effect of BzOTf’s action is the formation of benzoate esters from a variety of alcohols and phenolic compounds . This can result in significant changes to the target molecule’s chemical properties and reactivity. On a cellular level, the impact of these changes would depend on the specific role and function of the target molecule within the cell.
Action Environment
The action, efficacy, and stability of BzOTf can be influenced by various environmental factors. For instance, the reaction of BzOTf with its targets is typically performed under mild conditions . Additionally, the presence of pyridine can help to stabilize sensitive functionality during the reaction . Therefore, factors such as temperature, pH, and the presence of other chemicals can all potentially impact the action of BzOTf.
Biochemische Analyse
Biochemical Properties
Benzoyl Trifluoromethanesulfonate plays a crucial role in biochemical reactions, particularly in the benzoylation of sterically hindered hydroxy groups. It interacts with enzymes, proteins, and other biomolecules by forming covalent bonds with hydroxyl groups. This interaction is essential for modifying the biochemical properties of these molecules, thereby influencing their activity and function .
Cellular Effects
Benzoyl Trifluoromethanesulfonate affects various types of cells and cellular processes. It influences cell function by modifying the hydroxyl groups of proteins and enzymes, which can alter cell signaling pathways, gene expression, and cellular metabolism. These modifications can lead to changes in cellular behavior and function, highlighting the importance of this compound in biochemical research .
Molecular Mechanism
The molecular mechanism of Benzoyl Trifluoromethanesulfonate involves the formation of covalent bonds with hydroxyl groups on biomolecules. This interaction can inhibit or activate enzymes, depending on the specific biochemical context. Additionally, Benzoyl Trifluoromethanesulfonate can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzoyl Trifluoromethanesulfonate can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to Benzoyl Trifluoromethanesulfonate can result in sustained modifications to cellular function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Benzoyl Trifluoromethanesulfonate vary with different dosages in animal models. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity. At high doses, Benzoyl Trifluoromethanesulfonate can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects are crucial for determining the safe and effective use of this compound in biochemical research .
Metabolic Pathways
Benzoyl Trifluoromethanesulfonate is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes. These interactions can lead to changes in the overall metabolic profile of the cell, highlighting the compound’s role in regulating cellular metabolism .
Transport and Distribution
Within cells and tissues, Benzoyl Trifluoromethanesulfonate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. Understanding the transport and distribution of Benzoyl Trifluoromethanesulfonate is essential for elucidating its role in cellular function .
Subcellular Localization
The subcellular localization of Benzoyl Trifluoromethanesulfonate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with target biomolecules in the appropriate cellular context. The precise subcellular localization of Benzoyl Trifluoromethanesulfonate is a key factor in its biochemical efficacy .
Eigenschaften
IUPAC Name |
trifluoromethylsulfonyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O4S/c9-8(10,11)16(13,14)15-7(12)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZVJNXOBFDIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453949 | |
| Record name | Benzoyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36967-85-8 | |
| Record name | Benzoyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B1278803.png)
![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)




![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)



